molecular formula C9H11Cl3OSi B3045009 Trimethyl-(2,4,6-trichlorophenoxy)silane CAS No. 1013-45-2

Trimethyl-(2,4,6-trichlorophenoxy)silane

Cat. No.: B3045009
CAS No.: 1013-45-2
M. Wt: 269.6 g/mol
InChI Key: RIYJZVOGDQXZPS-UHFFFAOYSA-N
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Description

Trimethyl-(2,4,6-trichlorophenoxy)silane is a chemical compound with the molecular formula C9H11Cl3OSi. It is known for its unique structure, which includes a phenoxy group substituted with three chlorine atoms and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-(2,4,6-trichlorophenoxy)silane can be synthesized through the reaction of 2,4,6-trichlorophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction is as follows:

2,4,6-Trichlorophenol+TrimethylchlorosilaneThis compound+HCl\text{2,4,6-Trichlorophenol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Trichlorophenol+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(2,4,6-trichlorophenoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The silane group can be hydrolyzed to form silanols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Hydrolysis: Water or aqueous acids/bases can facilitate hydrolysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Trimethyl-(2,4,6-trichlorophenoxy)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-oxygen bonds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trimethyl-(2,4,6-trichlorophenoxy)silane involves its ability to form stable silicon-oxygen bonds. This property makes it useful in modifying surfaces and creating new materials. The molecular targets include hydroxyl groups on various substrates, leading to the formation of siloxane bonds. The pathways involved typically include nucleophilic attack on the silicon atom, followed by elimination of a leaving group .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Similar in its use for introducing trimethylsilyl groups.

    2,4,6-Trichlorophenol: Shares the phenoxy structure with chlorine substitutions.

    Trimethylsilanol: Related through the hydrolysis product of the silane group.

Uniqueness

Trimethyl-(2,4,6-trichlorophenoxy)silane is unique due to its combination of a highly reactive phenoxy group with a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile in both research and industrial applications .

Properties

IUPAC Name

trimethyl-(2,4,6-trichlorophenoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYJZVOGDQXZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306349
Record name trimethyl-(2,4,6-trichlorophenoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-45-2
Record name NSC175847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trimethyl-(2,4,6-trichlorophenoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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